Flindersine

Catalog No.
S598079
CAS No.
523-64-8
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flindersine

CAS Number

523-64-8

Product Name

Flindersine

IUPAC Name

2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16)

InChI Key

PXNMNABLQWUMCX-UHFFFAOYSA-N

SMILES

Array

Synonyms

flindersine

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C

The exact mass of the compound Flindersine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94655. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Flindersine (CAS 523-64-8) is a naturally occurring pyranoquinoline alkaloid, chemically defined as 2,2-dimethyl-2H-pyrano[3,2-c]quinolin-5-one. Widely distributed across the Rutaceae family, it serves as a critical reference standard for the chemotaxonomic profiling of plant extracts and a highly processable synthetic scaffold for drug discovery. Unlike many complex natural products, the stable bicyclic 2H-pyran core of Flindersine allows for efficient derivatization and scalable synthesis. In commercial and academic research, it is primarily procured as a baseline comparator for evaluating the biological activities of quinoline alkaloids, particularly in the development of novel antimicrobial agents, agricultural fungicides, and non-mutagenic photochemotherapeutics [1].

Buyers frequently consider substituting Flindersine with closely related furoquinoline alkaloids such as skimmianine, dictamnine, or haplopine due to their shared botanical origins and overlapping baseline antimicrobial profiles. However, generic substitution fails critically in mechanistic and safety-focused assays. While furoquinolines achieve their photo-activated biological effects by intercalating with DNA—acting similarly to psoralens and presenting significant mutagenic risks—Flindersine is a pyranoquinolone that exhibits potent photo-activated antimicrobial activity without binding to DNA restriction sites. Procuring Flindersine is therefore essential for researchers aiming to develop phototoxic agents or agrochemicals that bypass DNA-dependent pathways, a distinction that cannot be replicated by standard furoquinoline alternatives [1].

Non-DNA-Binding Photo-Activated Antimicrobial Mechanism

In comparative phototoxicity assays, Flindersine was evaluated against furoquinoline alkaloids (skimmianine, kokusaginine, haplopine) for both antimicrobial efficacy and DNA binding. While all compounds exhibited photo-activated antimicrobial activity against Staphylococcus aureus, their mechanisms diverged completely. Skimmianine and kokusaginine inhibited up to 16 DNA restriction enzymes (e.g., Asc I, Sma I, Xba I), indicating strong DNA intercalation. In contrast, Flindersine showed absolutely no activity against any restriction enzymes, despite demonstrating superior photo-activated antimicrobial activity compared to skimmianine[1].

Evidence DimensionPhoto-activated antimicrobial efficacy vs. DNA restriction enzyme inhibition
Target Compound DataFlindersine (0 restriction enzymes inhibited; high anti-S. aureus activity)
Comparator Or BaselineSkimmianine (Inhibited multiple restriction enzymes; lower anti-S. aureus activity)
Quantified DifferenceFlindersine provides >0% DNA binding toxicity while maintaining superior antimicrobial efficacy over skimmianine.
ConditionsTLC overlay assay against MRSA and DNA restriction enzyme inhibition assay

Procuring Flindersine provides a unique, non-DNA-targeting mechanistic control for photochemotherapy research, avoiding the mutagenic risks inherent to psoralen-like furoquinolines.

Superior Antifungal Efficacy in Agricultural Pathogen Models

When screened for agrochemical potential, Flindersine was tested head-to-head against co-occurring Rutaceae compounds, including the alkaloid haplamine, anhydroevoxine, and the lignan eudesmin. In a dose-response growth-inhibitory bioassay (50.0 to 150.0 µM) against major agricultural pathogens (Colletotrichum fragariae, C. gloeosporioides, Botrytis cinerea, and Fusarium oxysporum), Flindersine demonstrated the highest level of antifungal activity among all tested compounds[1].

Evidence DimensionDose-response growth inhibition of agricultural fungal pathogens
Target Compound DataFlindersine (Highest growth inhibition across all tested strains)
Comparator Or BaselineHaplamine, anhydroevoxine, and eudesmin (Lower relative inhibition)
Quantified DifferenceFlindersine ranked #1 in antifungal efficacy among the isolated bioactive cohort at 50-150 µM concentrations.
ConditionsBioautographical dose-response growth-inhibitory bioassay at 50.0, 100.0, and 150.0 µM

For agrochemical formulation research, Flindersine serves as a superior lead compound or positive control for broad-spectrum crop protection compared to other related alkaloids.

High-Yield Synthetic Processability and Precursor Suitability

The commercial and synthetic viability of a chemical scaffold depends heavily on its processability. Flindersine's 2H-pyran core can be synthesized with exceptional efficiency compared to the multi-step syntheses required for many complex alkaloids. Using a pyridine-mediated condensation of cyclic 1,3-dicarbonyl compounds and functionalized enals (a Knoevenagel/electrocyclization strategy), Flindersine is synthesized in a single synthetic step with an 86% yield [1]. The double substitution at the terminal position contributes to the global stability of the bicyclic 2H-pyran, making it a highly suitable precursor.

Evidence DimensionSynthetic yield and step-count for the core heterocycle
Target Compound DataFlindersine (86% yield in 1 step)
Comparator Or BaselineStandard complex alkaloid syntheses (Typically multi-step with <50% overall yield)
Quantified DifferenceAchieves an 86% yield via a highly efficient, single-step electrocyclization.
ConditionsPyridine-mediated condensation of 1,3-dicarbonyls and enals

High synthetic accessibility makes Flindersine an economically viable scaffold for scaling up combinatorial libraries and developing novel pyranoquinoline derivatives.

Development of Non-Mutagenic Photochemotherapeutics

Due to its proven ability to exert photo-activated antimicrobial activity without binding to DNA restriction sites, Flindersine is a highly targeted starting material for developing phototoxic drugs that avoid the mutagenic side effects of traditional psoralens and furoquinolines [1].

Agrochemical Lead Optimization for Crop Protection

Flindersine's superior dose-dependent growth inhibition against major agricultural pathogens like Botrytis cinerea and Fusarium oxysporum makes it a high-priority procurement choice for agrochemical R&D targeting resistant fungal strains[2].

Scaffold for Pyranoquinoline Combinatorial Synthesis

The ability to synthesize the Flindersine core in a single step with 86% yield provides chemists with a highly stable, processable 2H-pyran building block for generating extensive libraries of biologically active quinoline derivatives [3].

Chemotaxonomic Reference Standard

As a distinct pyranoquinolone, Flindersine is an essential analytical standard for distinguishing non-DNA-binding alkaloids from DNA-intercalating furoquinolines in the quality control and profiling of Rutaceae plant extracts [1].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.094628657 Da

Monoisotopic Mass

227.094628657 Da

Heavy Atom Count

17

UNII

6A8PD12CKP

Other CAS

523-64-8

Wikipedia

Flindersine

Dates

Last modified: 08-15-2023

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